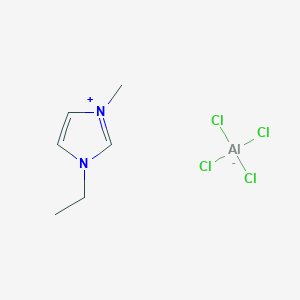

1-Ethyl-3-methylimidazolium tetrachloroaluminate

描述

属性

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;tetrachloroalumanuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.Al.4ClH/c1-3-8-5-4-7(2)6-8;;;;;/h4-6H,3H2,1-2H3;;4*1H/q+1;+3;;;;/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYXEZMYUOVMPT-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.[Al-](Cl)(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11AlCl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80432-05-9 | |

| Record name | 1-Ethyl-3-methylimidazolium tetrachloroaluminate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylimidazolium tetrachloroaluminate can be synthesized by reacting 1-ethyl-3-methylimidazolium chloride with aluminum chloride. The reaction typically takes place under an inert atmosphere to prevent moisture from interfering with the process. The reaction is exothermic and requires careful control of temperature and stoichiometry to ensure the desired product is obtained .

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves the same basic reaction but is carried out in larger reactors with automated control systems to maintain optimal reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

化学反应分析

Electrodeposition of Aluminum

[EMIm]AlCl₄ serves as an electrolyte for aluminum electrodeposition when combined with AlCl₃. The active species, [Al₂Cl₇]⁻, undergoes reduction at the cathode:

Cyclic voltammetry (CV) studies reveal nucleation loops and coupled redox peaks, confirming deposition/dissolution processes .

Key Electrochemical Parameters

| Temperature (°C) | Diffusion Coefficient (cm²/s) | Rate Constant (cm/s) |

|---|---|---|

| 30 | ||

| 110 |

The electrochemical window ranges from 3.2 V (30°C) to 2.3 V (110°C) . Elevated temperatures enhance ion mobility but narrow the stability window.

Anion Speciation and AlCl₃ Interaction

Adding AlCl₃ to [EMIm]AlCl₄ shifts chloroaluminate equilibria:

The anion distribution at a 1:5 AlCl₃/[EMIm]AlCl₄ molar ratio is:

| Anion | 30°C (mol%) | 110°C (mol%) |

|---|---|---|

| [AlCl₄]⁻ | 80.0 | 80.2 |

| [Al₂Cl₇]⁻ | 20.0 | 19.8 |

[Al₂Cl₇]⁻ is critical for Al deposition, while [AlCl₄]⁻ remains electrochemically inert .

Catalysis in Diels-Alder Reactions

[EMIm]AlCl₄ accelerates the Diels-Alder reaction between cyclopentadiene and methyl acrylate by 200× compared to conventional solvents, with 10× higher endo selectivity . The mechanism involves:

-

Hydrogen bonding between the imidazolium cation and the dienophile.

-

Stabilization of the transition state via electrostatic interactions.

Hydrolysis and Stability

[EMIm]AlCl₄ reacts violently with water, producing HCl and aluminum hydroxides:

This limits its use to anhydrous conditions .

Separation of Azeotropic Mixtures

[EMIm]AlCl₄ effectively separates azeotropic mixtures via selective solute interactions. Key performance metrics include:

| Separation Task | Selectivity (S) | Capacity (C) |

|---|---|---|

| Cyclohexane/Ethanol | 23.8 | 0.12 |

| Acetone/Ethanol | 18.4 | 0.09 |

| Tetrahydrofuran/Methanol | 15.7 | 0.07 |

Interactions involve hydrogen bonding (e.g., with alcohols) and π-π stacking (e.g., with aromatics) .

Reactivity with Sulfur Species

In [EMIm]OAc (a related IL), sulfur (S₈) dissolution generates polysulfides ([S₆]²⁻, [S₃]⁻) and thione derivatives . While not directly tested in [EMIm]AlCl₄, analogous reactivity with sulfur is plausible due to the Lewis acidic AlCl₃ component.

科学研究应用

Biomass Conversion

EMIM AlCl₄ has been utilized as a solvent and catalyst in the conversion of biomass into biofuels and other valuable chemicals. Its ionic nature allows for efficient breakdown of lignocellulosic materials, facilitating the extraction of sugars and other components necessary for biofuel production.

Electrodeposition

One of the most notable applications of EMIM AlCl₄ is in the field of electrodeposition. Studies have shown that it can serve as an effective electrolyte for the electrodeposition of aluminum. The electrochemical window of EMIM AlCl₄ is stable from 3.2 to 2.3 V, allowing for controlled deposition processes at various temperatures . This characteristic is beneficial for developing aluminum coatings with specific properties.

Energy Storage

EMIM AlCl₄ is also being explored for use in energy storage technologies, such as batteries and capacitors. Its high ionic conductivity and thermal stability make it suitable for applications in dye-sensitized solar cells and supercapacitors, enhancing their efficiency and lifespan .

Catalysis

The compound has been investigated as a catalyst or catalyst support in various chemical reactions. For instance, it has shown potential in promoting reactions involving carbon dioxide conversion and other organic transformations due to its ability to stabilize reactive intermediates.

Separation Processes

Recent research indicates that EMIM AlCl₄ can effectively separate molecular solutes from mixtures. A study highlighted its use in extracting components from azeotropic mixtures, demonstrating superior selectivity compared to traditional solvents. The influence of additives like diethylene glycol on its performance was also examined, revealing enhanced extraction capabilities .

While research on the biological activity of EMIM AlCl₄ is limited, preliminary findings suggest that its unique properties may allow it to interact with biological molecules. This could open avenues for applications in biochemistry and pharmacology, although more detailed studies are needed to understand its effects on biological systems fully.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Biomass Conversion | Used as a solvent/catalyst for converting biomass into biofuels |

| Electrochemical Applications | Effective as an electrolyte for aluminum electrodeposition; used in batteries and capacitors |

| Catalysis | Promotes various chemical reactions, including CO₂ conversion |

| Separation Processes | Efficiently separates molecular solutes from azeotropic mixtures |

| Biological Activity | Potential interactions with biological molecules; requires further research |

Case Studies

- Electrodeposition of Aluminum : A study demonstrated the successful deposition of aluminum using EMIM AlCl₄ as an electrolyte, showcasing its potential for industrial applications in metal coatings .

- Biomass Conversion Efficiency : Research indicated that EMIM AlCl₄ significantly enhances the yield of fermentable sugars from lignocellulosic biomass compared to conventional solvents.

- Separation Efficiency : In experiments involving azeotropic mixtures, EMIM AlCl₄ outperformed traditional solvents in selectivity and capacity, highlighting its utility in industrial separation processes .

作用机制

The mechanism of action of 1-ethyl-3-methylimidazolium tetrachloroaluminate involves its ability to stabilize transition states and intermediates in chemical reactions. The tetrachloroaluminate anion acts as a Lewis acid, facilitating various catalytic processes. The imidazolium cation can interact with substrates through hydrogen bonding and π-π interactions, enhancing the reactivity and selectivity of reactions .

相似化合物的比较

Physicochemical Properties

| Compound | Melting Point (°C) | Density (g/mL, 20°C) | Viscosity (cP, 20°C) | Electrochemical Window (V) |

|---|---|---|---|---|

| [EMIm]AlCl₄ | 9 | 1.304 | 21 | 3.2 (30°C), 2.3 (110°C) |

| [EMIm]Cl | 77–79 | - | - | - |

| [BMIm]Cl | ~65 | 1.10–1.15 | 200–300 | 2.5–3.0 |

| [BMIm]AlCl₄ | - | 1.25–1.30 | 50–100 | 2.8–3.2 |

| [MoeMIm]Cl | - | - | - | 2.6–3.0 |

- Melting Points : [EMIm]AlCl₄ outperforms chloride-based ILs (e.g., [EMIm]Cl, [BMIm]Cl) with its sub-ambient melting point, enabling low-temperature operations .

- Viscosity : [EMIm]AlCl₄ has lower viscosity (21 cP) than [BMIm]Cl (200–300 cP), enhancing ion mobility and deposition efficiency .

- Electrochemical Window : The broader window of [EMIm]AlCl₄ compared to [BMIm]Cl and [MoeMIm]Cl allows stable Al deposition without solvent decomposition .

Electrochemical Behavior

- Active Species : In [EMIm]AlCl₄, Al deposition occurs via reduction of [Al₂Cl₇]⁻, whereas [AlCl₄]⁻ dominates in basic conditions and is electrochemically inert. Similar mechanisms apply to [BMIm]AlCl₄, but its higher viscosity may slow ion transport .

- Temperature Effects : Elevated temperatures (e.g., 110°C) reduce [EMIm]AlCl₄'s electrochemical window but enhance deposition kinetics. For example, the reduction rate constant increases from 1.18×10⁻⁵ cm/s (30°C) to 3.37×10⁻⁴ cm/s (110°C) .

- Nucleation Mechanisms : [EMIm]AlCl₄ exhibits progressive nucleation at 30°C, transitioning to mixed instantaneous/progressive modes at 110°C. In contrast, [BMIm]Cl systems often follow 3D instantaneous nucleation .

Research Findings and Industrial Relevance

- Electrodeposition Control : [EMIm]AlCl₄ allows precise control over Al layer morphology, critical for aerospace and automotive coatings. Additives like nicotinamide further refine grain structure in [BMIm]Cl systems but are unnecessary for [EMIm]AlCl₄ .

- Computational Modeling : Molecular dynamics simulations validate [EMIm]AlCl₄’s liquid-phase structure, aiding in predictive modeling for process optimization .

- Cost-Effectiveness: Commercial availability and low energy consumption during synthesis make [EMIm]AlCl₄ economically favorable over niche ILs like [MoeMIm]Cl .

生物活性

1-Ethyl-3-methylimidazolium tetrachloroaluminate (EMIM AlCl₄) is an ionic liquid known for its unique properties, including low volatility, high thermal stability, and the ability to dissolve a wide range of substances. It has garnered attention for potential applications in various fields, including biochemistry and pharmacology, although specific studies on its biological activity remain limited.

- Chemical Formula : C₆H₁₁AlCl₄N₂

- Molecular Weight : Approximately 279.96 g/mol

- Appearance : Pale yellow to brown liquid

Synthesis

The synthesis of EMIM AlCl₄ typically involves the reaction of 1-ethyl-3-methylimidazolium chloride with aluminum chloride under controlled conditions. This process highlights the compound's ionic nature and its potential interactions with biological molecules.

General Insights

Research on the biological activity of EMIM AlCl₄ suggests that it may interact with biological systems, potentially influencing enzyme activity and protein interactions. However, detailed studies are scarce, indicating a need for further investigation into its biocompatibility and therapeutic applications.

Toxicity Studies

A study focusing on the toxicity of methylimidazolium ionic liquids, including EMIM AlCl₄, indicated a lack of comprehensive data regarding its toxicological effects. This gap underscores the necessity for additional research to assess its safety profile in biological contexts .

Case Studies and Research Findings

-

Electrodeposition Applications :

- EMIM AlCl₄ has been utilized as an electrolyte for the electrodeposition of aluminum, demonstrating significant electrochemical properties that could be relevant for biological applications involving metal ions . The electrochemical window of EMIM AlCl₄ was found to be stable between 3.2 to 2.3 V at varying temperatures, which is crucial for controlled deposition processes.

- Catalytic Properties :

-

Potential Biochemical Applications :

- Preliminary findings suggest that EMIM AlCl₄ could influence biochemical reactions due to its ionic nature, which may affect enzyme activities or protein interactions. However, specific experimental data supporting these claims are still limited .

Comparative Analysis with Other Ionic Liquids

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1-Ethyl-3-methylimidazolium chloride | C₆H₁₁ClN₂ | Less reactive than EMIM AlCl₄ |

| 1-butyl-3-methylimidazolium tetrafluoroborate | C₁₂H₁₈BF₄N₂ | Known for lower viscosity; used in electrochemical applications |

| 1-butyl-3-methylimidazolium hexafluorophosphate | C₁₂H₁₈F₆N₂P | Commonly used as a solvent; higher stability at elevated temperatures |

Conclusion and Future Directions

The biological activity of this compound remains an emerging area of research with promising implications across various scientific fields. While preliminary studies indicate potential interactions with biological systems, comprehensive investigations are necessary to elucidate its safety, toxicity, and therapeutic potential. Future research should focus on:

- Conducting systematic toxicity assessments.

- Exploring enzyme interaction mechanisms.

- Investigating potential applications in drug delivery systems or as a biocompatible solvent.

常见问题

Q. How is EMITCA synthesized and purified for laboratory use?

EMITCA is synthesized by reacting 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl) with aluminum chloride (AlCl₃) under anhydrous conditions. The molar ratio of AlCl₃ to [EMIM]Cl determines the Lewis acidity (e.g., AlCl₃:[EMIM]Cl = 1:1 yields a neutral "basic" ionic liquid, while excess AlCl₃ creates an acidic system with [Al₂Cl₇]⁻ anions). Purification involves vacuum drying to remove volatile impurities, followed by characterization via ¹H/¹³C NMR and elemental analysis to confirm purity .

Q. What are the key physicochemical properties of EMITCA relevant to experimental design?

Key properties include:

- Density : 1.304 g/mL at 25°C .

- Melting Point : -7°C, enabling liquid-state applications at room temperature .

- Thermal Stability : Stable up to 218°C (flash point) .

- Electrochemical Window : 3.2 V at 30°C, narrowing to 2.3 V at 110°C .

- Viscosity : Decreases with temperature; binary mixtures with [EMIM][Al₂Cl₇] show non-ideal volumetric behavior due to hydrogen bonding .

Q. What safety protocols are critical when handling EMITCA?

EMITCA is hygroscopic and reacts violently with water, releasing HCl gas. Use in a glovebox under inert atmosphere (N₂/Ar) is mandatory. Personal protective equipment (PPE) includes acid-resistant gloves, goggles, and flame-retardant lab coats. Spills require neutralization with dry sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can EMITCA be optimized for aluminum electrodeposition?

The electrochemical deposition of Al requires a Lewis acidic composition (AlCl₃:[EMIM]Cl > 1:1) to generate [Al₂Cl₇]⁻, the active species for reduction. Key parameters:

- Temperature : Elevated temperatures (e.g., 110°C) increase ion mobility, reducing viscosity and improving deposition kinetics (rate constant: 3.37 × 10⁻⁴ cm/s at 110°C vs. 1.18 × 10⁻⁵ cm/s at 30°C) .

- Electrode Material : Glassy carbon or tungsten substrates yield uniform Al films, verified by SEM/EDS .

Table 1 : Impact of Temperature on Electrodeposition

| Temperature (°C) | Electrochemical Window (V) | Deposition Rate (cm/s) |

|---|---|---|

| 30 | 3.2 | 1.18 × 10⁻⁵ |

| 110 | 2.3 | 3.37 × 10⁻⁴ |

Q. How do anion composition and Lewis acidity affect EMITCA's catalytic performance?

The ratio of [Al₂Cl₇]⁻ to [AlCl₄]⁻ governs acidity and catalytic activity. For example:

Q. What methodologies resolve contradictions in EMITCA's catalytic efficiency across studies?

Discrepancies often arise from uncontrolled moisture (hydrolysis to HCl) or inconsistent AlCl₃ ratios. Mitigation strategies:

Q. How does EMITCA's ionic structure influence its electrochemical stability?

EMITCA decomposes at potentials more negative than -1.5 V (vs. Ag/Ag⁺) due to [EMIM]⁺ cation reduction. In battery applications, this limits its use to anodes with higher reduction potentials (e.g., Al deposition at -0.5 V avoids decomposition) .

Data Analysis and Contradictions

Q. Why do computational models of EMITCA's density/viscosity deviate from experimental data?

Molecular dynamics simulations often underestimate hydrogen-bonding interactions between [EMIM]⁺ and [Al₂Cl₇]⁻. Empirical corrections, such as scaling van der Waals parameters, improve agreement with experimental density/viscosity trends .

Q. How can EMITCA's role in metal-organic framework (MOF) synthesis be rationalized despite competing solvents?

EMITCA's dual functionality as a solvent and weak acid (via [Al₂Cl₇]⁻) enables templated MOF growth. Comparative studies show EMITCA outperforms traditional solvents (e.g., DMF) in stabilizing metastable phases, attributed to its low nucleophilicity .

Methodological Recommendations

- Characterization : Combine cyclic voltammetry (CV) with in-situ XRD to correlate electrochemical behavior with crystallinity .

- Contamination Control : Pre-dry substrates at 150°C under vacuum to prevent oxide layers during electrodeposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。